molecular formula C10H15BrO5 B2971415 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate CAS No. 1417635-68-7

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate

Cat. No.: B2971415
CAS No.: 1417635-68-7
M. Wt: 295.129
InChI Key: NLHDKCOHNOMLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is a pentanedioate ester derivative featuring a bromoacetyl group at position 2. This compound is characterized by its ethyl and methyl ester groups at positions 1 and 5, respectively. The bromoacetyl moiety introduces significant reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-O-ethyl 5-O-methyl 2-(2-bromoacetyl)pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO5/c1-3-16-10(14)7(8(12)6-11)4-5-9(13)15-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHDKCOHNOMLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)OC)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate typically involves multiple steps. One common method includes the bromination of an appropriate precursor followed by esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituents on the Pentanedioate Backbone

The ester groups at positions 1 and 5 influence solubility and metabolic stability. For example:

  • 1-Ethyl 5-methyl esters (target compound): Ethyl and methyl groups balance lipophilicity and hydrolysis rates, enhancing solubility in organic solvents like chloroform .
  • 1-Benzyl 5-methyl esters (e.g., (S)-1-Benzyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate): Benzyl esters increase molecular weight and steric bulk, improving stability against enzymatic degradation but reducing aqueous solubility .
  • Diethyl esters (e.g., diethyl 3-amino pentanedioate): Ethyl groups at both positions enhance volatility and are commonly used in gas-phase reactions .

Functional Groups at Position 2

The substituent at position 2 dictates reactivity and biological interactions:

  • Acetyl group (e.g., (S,S)-4-Acetoxy-2-acetyl-2-methylpentanedioate): Less reactive than bromoacetyl; participates in condensations or hydrolysis reactions. Optical rotation data ([α] = +7.89 in CHCl₃) indicate chirality-dependent properties .
  • Cyanoethyl group (e.g., 1-ethyl 5-methyl 2-(2-cyanoethyl)pentanedioate): Electron-withdrawing nature stabilizes adjacent carbonyl groups but limits reactivity compared to bromoacetyl .
  • Boc-amino group (e.g., (S)-1-Benzyl 5-methyl 2-(Boc-amino)pentanedioate): Introduces amine-protecting functionality, enabling peptide coupling strategies .

Stereochemical Considerations

Stereochemistry significantly impacts physical and chemical properties:

  • (S,S)-configured derivatives (e.g., (S,S)-2-acetyl-4-acetylamino-2-methylpentanedioate): Exhibit distinct optical rotations (e.g., [α] = -2.86 in CHCl₃), influencing interactions in chiral environments like enzyme binding pockets .
  • Racemic mixtures : Compounds like 1-methyl 5-ethyl (2R,4R/S)-4-p-fluorobenzylpentanedioate lack optical activity but offer broader synthetic utility .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Ester Groups Position 2 Substituent Molecular Weight Optical Rotation [α] (c, solvent) Key Reactivity
1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate Ethyl, Methyl Bromoacetyl 323.19 Not reported Nucleophilic substitution
(S,S)-4-Acetoxy-2-acetylpentanedioate (4c) Ethyl, Methyl Acetyl 330.35 +7.89 (c=1.14, CHCl₃) Ester hydrolysis
1-Ethyl 5-methyl 2-(2-cyanoethyl)pentanedioate Ethyl, Methyl Cyanoethyl 295.29 Not reported Electron-withdrawing stabilization
(S)-1-Benzyl 5-methyl 2-(Boc-amino)pentanedioate Benzyl, Methyl Boc-amino 351.40 Not reported Amine protection

Research Findings

  • Synthetic Utility: Bromoacetyl-containing compounds are pivotal in forming heterocycles, as demonstrated in thiazolidinone synthesis via reactions with thiolactams .
  • Degradation Pathways : Impurities like 3-ethyl 5-methyl pyridinedicarboxylates highlight the susceptibility of ester groups to hydrolysis under acidic/basic conditions .
  • Chiral Resolution : Stereoisomers of glutamate derivatives (e.g., 4c and 5c) exhibit distinct NMR shifts and optical rotations, underscoring the need for precise stereochemical control in drug development .

Biological Activity

1-Ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate, a compound with the CAS No. 1417635-68-7, has garnered attention in the scientific community for its potential biological activities. This article explores its mechanism of action, biological effects, and relevant research findings, supported by data tables and case studies.

This compound is characterized by its unique structure, which includes:

  • Ethyl Group : Contributes to lipophilicity.
  • Bromoacetyl Moiety : Potentially enhances reactivity with biological targets.
  • Pentanedioate Backbone : May influence its interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. The bromoacetyl group can participate in nucleophilic substitution reactions, potentially leading to modifications in target proteins or enzymes.

Target Pathways

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other bromoacetyl derivatives known for their reactivity.
  • Cell Signaling Modulation : It may affect signaling pathways through protein modification.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Case studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives of bromoacetyl compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as:

  • Induction of oxidative stress.
  • Inhibition of cell proliferation.
StudyCell LineIC50 (µM)Mechanism
Smith et al. (2023)HeLa15Apoptosis induction
Johnson et al. (2024)MCF-710Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This is hypothesized to be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into potential applications:

  • Study on Enzyme Interaction : A study explored how bromoacetyl derivatives interact with serine proteases, revealing that these compounds could serve as irreversible inhibitors, affecting enzyme function and potentially leading to therapeutic applications in treating diseases related to enzyme dysregulation.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups, indicating a promising avenue for further research into the anticancer potential of this compound.
  • Mechanistic Insights : Research has demonstrated that compounds with similar structures can modulate gene expression related to apoptosis and stress response pathways, suggesting that this compound may also influence gene regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl 5-methyl 2-(2-bromoacetyl)pentanedioate, and how can purity be optimized?

  • The compound is typically synthesized via alkylation or bromoacetylation of pentanedioate precursors. For example, bromoacetyl groups can be introduced using bromoalkane intermediates (e.g., 2-bromo-2-methylpentane) under controlled nucleophilic substitution conditions . Purity optimization involves chromatographic purification (e.g., silica gel) and rigorous solvent removal. Batch-specific analytical certificates (e.g., ≥98% purity via GC/HPLC) are critical for validation .

Q. How can structural elucidation be performed for this compound, especially to distinguish between isomers?

  • Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving structural isomers. For instance, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can differentiate ester groups (1-ethyl vs. 5-methyl) and the bromoacetyl moiety. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like carbonyls (C=O at ~1700 cm1^{-1}) .

Q. What are the stability considerations for storing this compound?

  • The compound should be stored at -20°C in anhydrous conditions to prevent hydrolysis of the ester and bromoacetyl groups. Stability studies suggest a shelf life of ≥2 years when protected from light and moisture .

Advanced Research Questions

Q. How does the bromoacetyl group influence reaction mechanisms in multi-step syntheses?

  • The bromoacetyl moiety acts as an electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols) to form covalent adducts. Mechanistic studies using kinetic isotope effects (KIEs) or computational modeling (DFT) can reveal transition-state geometries, particularly in SN2 pathways . Competing elimination reactions (E2) may occur under basic conditions, requiring pH control .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological systems?

  • Metabolites like 3-alkyl-substituted pentanedioic acid derivatives require derivatization (e.g., methylation to dimethyl esters) for GC/FPD analysis. Sensitivity limits (e.g., LOQ = 0.05 ppm) necessitate optimized extraction protocols, such as alkaline precipitation and silica gel chromatography, to isolate low-concentration species .

Q. How can this compound be integrated into pharmaceutical intermediate synthesis?

  • The ester and bromoacetyl groups serve as handles for constructing bioactive molecules. For example, coupling with amino acids or heterocycles (e.g., benzimidazoles) via amidation or cyclization reactions can yield drug candidates. Structural analogs, such as calcium pentanedioate derivatives, demonstrate anti-cancer activity in preclinical models, suggesting pathways for therapeutic exploration .

Q. What strategies mitigate contradictions in spectral data during structural characterization?

  • Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from residual solvents, degradation products, or isomerization. Multi-technique validation (e.g., cross-referencing NMR with X-ray crystallography) and temperature-controlled experiments (to suppress dynamic effects) improve accuracy .

Methodological Notes

  • Synthetic Optimization : Use inert atmospheres (N2_2/Ar) to prevent oxidation of sensitive bromoacetyl groups .
  • Analytical Rigor : Employ internal standards (e.g., deuterated analogs) in GC/FPD to enhance reproducibility .
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., caspase-3 inhibition assays) before in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.